molecular formula C26H36N2O4 B8415596 Nicotinic acid, 2,2,9,9-tetramethyldecamethylene ester CAS No. 85018-60-6

Nicotinic acid, 2,2,9,9-tetramethyldecamethylene ester

Cat. No. B8415596
CAS RN: 85018-60-6
M. Wt: 440.6 g/mol
InChI Key: CIWMBCXHWDDCJB-UHFFFAOYSA-N
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Patent
US04454145

Procedure details

106.2 Grams (0.6 mole) of nicotinoyl chloride hydrochloride in 300 ml of anhydrous pyridine were reacted with 23.0 grams (0.1 mole) of 2,2,9,9-tetramethyl-1,10-decanediol, according to the procedure described in Example 1. 28.8 Grams of product, recrystallized from ethanol, were obtained, having m.p. 68°-69° C. Yield: 65,5% of theoretical.
Quantity
0.6 mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1.[CH3:11][C:12]([CH3:26])([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([CH3:25])([CH3:24])[CH2:22][OH:23])[CH2:13][OH:14]>N1C=CC=CC=1>[C:2]([O:23][CH2:22][C:21]([CH3:25])([CH3:24])[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:12]([CH3:26])([CH3:11])[CH2:13][O:14][C:2](=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1)(=[O:9])[C:3]1[CH:8]=[CH:7][CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.6 mol
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
23 g
Type
reactant
Smiles
CC(CO)(CCCCCCC(CO)(C)C)C
Name
Quantity
300 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
28.8 Grams of product, recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OCC(CCCCCCC(COC(C1=CN=CC=C1)=O)(C)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.